(2Z)-3-{N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinecarbonyl}-2-(4-methoxyphenyl)prop-2-enoic acid
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Overview
Description
(2Z)-3-{N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinecarbonyl}-2-(4-methoxyphenyl)prop-2-enoic acid is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, a hydrazinyl linkage, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-{N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinecarbonyl}-2-(4-methoxyphenyl)prop-2-enoic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Derivative: Starting with a pyridine ring, chlorination and trifluoromethylation can be achieved using reagents like thionyl chloride and trifluoromethyl iodide under specific conditions.
Hydrazinyl Linkage Formation: The hydrazinyl group can be introduced through a reaction with hydrazine derivatives.
Coupling with Methoxyphenyl Group: The final step involves coupling the pyridine derivative with a methoxyphenyl-substituted butenoic acid derivative under conditions that favor the formation of the (Z)-isomer.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazinyl group.
Reduction: Reduction reactions could target the carbonyl group in the butenoic acid moiety.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso or nitro derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry
In organic synthesis, this compound could serve as an intermediate for the preparation of more complex molecules.
Biology
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-{N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinecarbonyl}-2-(4-methoxyphenyl)prop-2-enoic acid derivatives: Compounds with similar structures but different substituents.
Pyridine derivatives: Compounds with a pyridine ring and various functional groups.
Hydrazinyl compounds: Molecules containing the hydrazinyl functional group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the potential for diverse chemical reactivity and applications.
Properties
IUPAC Name |
(Z)-4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-(4-methoxyphenyl)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N3O4/c1-28-11-4-2-9(3-5-11)12(16(26)27)7-14(25)23-24-15-13(18)6-10(8-22-15)17(19,20)21/h2-8H,1H3,(H,22,24)(H,23,25)(H,26,27)/b12-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBGILOSKKOTNH-GHXNOFRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CC(=O)NNC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C/C(=O)NNC2=C(C=C(C=N2)C(F)(F)F)Cl)/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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